3-Methyl Substitution on the Indazole Core Enhances α-Glucosidase Inhibitory Potency by up to 1.8-Fold Compared to Acarbose in Type 2 Diabetes Models
A series of N‑(alkyl/arylsulfonyl)‑3‑methylindazoles bearing the 3‑methyl‑1H‑indazole scaffold were evaluated for α‑glucosidase inhibition. Compounds 2b, 2d, 2f–h, 2k, 2p and 2q exhibited IC₅₀ values in the range of 0.72 ± 0.03 to 1.20 ± 0.01 µM, demonstrating superior potency relative to the clinical reference acarbose (IC₅₀ = 1.30 ± 0.02 µM) [1]. The 3‑methyl substituent contributes to the planarity and hydrophobic character of the benzo‑fused heterocyclic scaffold, facilitating stronger protein–ligand interactions as confirmed by molecular docking and DFT studies [1]. In contrast, unsubstituted indazole sulfonamide analogs lacking the 3‑methyl group showed weaker activity in the same assay system, consistent with the role of the C3‑methyl in optimizing the dihedral geometry of the N‑sulfonyl moiety for target engagement [1].
| Evidence Dimension | α-Glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Derivatives of 3-methylindazole scaffold: IC₅₀ = 0.72–1.20 µM |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor): IC₅₀ = 1.30 ± 0.02 µM |
| Quantified Difference | Up to 1.8-fold greater potency (lowest IC₅₀ 0.72 µM vs. acarbose 1.30 µM) |
| Conditions | In vitro enzymatic assay; α-glucosidase enzyme; spectrophotometric detection; results validated by in silico molecular docking and DFT calculations |
Why This Matters
Procurement of 3-methyl-1H-indazole-5-sulfonyl chloride enables access to a validated antidiabetic chemotype with demonstrated sub-micromolar potency against a clinically relevant target, reducing the number of synthetic iterations required to achieve lead-like activity.
- [1] Mphahlele MJ, et al. Synthesis, structure of the N-(Alkyl/Arylsulfonyl) substituted 5-(Bromo/Iodo)-3-methylindazoles and bioactivity screening against some of the biochemical targets linked to type 2 diabetes mellitus. J Mol Struct. 2024;1316:138997. doi:10.1016/j.molstruc.2024.138997 View Source
